Pasireotide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Cushing Syndrome

Cushing syndrome is a hormonal disorder caused by excess cortisol production. Pasireotide is being investigated as a potential treatment for patients with Cushing syndrome who do not respond well to other therapies. Studies have shown that pasireotide can effectively reduce cortisol levels and improve clinical symptoms in these patients [1].

Source

Management of Neuroendocrine Tumors

Neuroendocrine tumors (NETs) are a type of cancer that can develop in various parts of the body. These tumors often produce hormones that can cause symptoms. Pasireotide's ability to suppress hormone release makes it a potential therapeutic option for NETs. Research suggests that pasireotide can help control symptoms associated with NETs and potentially slow tumor growth [2].

Source

Investigation in Acromegaly

Acromegaly is a condition caused by excess growth hormone production. While surgery and medication are the primary treatments, pasireotide is being explored as a potential alternative or adjunct therapy for acromegaly. Studies are ongoing to determine its effectiveness in controlling growth hormone levels and improving symptoms [3].

Source

Additional Research Areas:

Beyond the applications mentioned above, scientific research is exploring the potential of pasireotide in other areas, including:

- Diabetic diarrhea

- Pituitary tumors

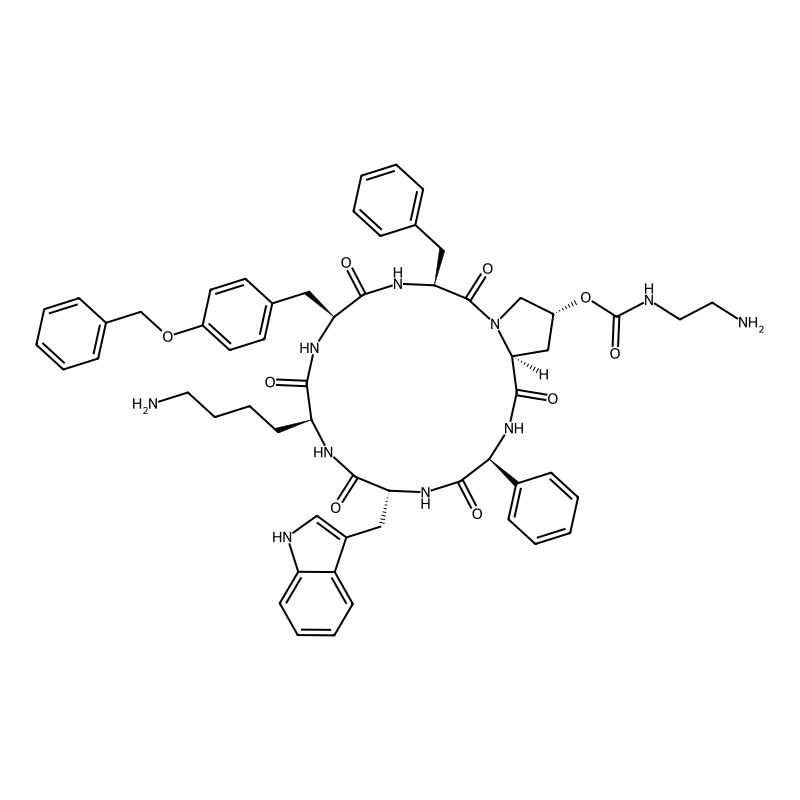

Pasireotide is a synthetic cyclic hexapeptide and an analogue of somatostatin, designed to mimic the natural hormone's ability to regulate various physiological processes. It is primarily used in the treatment of Cushing's disease and acromegaly, conditions characterized by excessive production of adrenocorticotropic hormone and growth hormone, respectively. Pasireotide operates by binding to somatostatin receptors, particularly receptor types 1, 2, 3, and 5, with a higher affinity for type 5 compared to other somatostatin analogues like octreotide . The compound is marketed as pasireotide diaspartate under the brand name Signifor and is administered via injection .

Pasireotide functions as a somatostatin receptor agonist, meaning it activates somatostatin receptors on target cells. This activation primarily inhibits the release of Adenylyl cyclase Activating Peptide (ACTH) from the pituitary gland []. In Cushing’s disease, decreased ACTH levels lead to reduced cortisol production by the adrenal glands. In acromegaly, it suppresses growth hormone release from the pituitary gland [].

Pasireotide's chemical structure allows it to undergo various reactions typical of peptides. Its primary mechanism involves binding to somatostatin receptors, leading to inhibition of hormone secretion. The compound's interactions can be summarized as follows:

- Binding Affinity: Pasireotide exhibits a significantly higher binding affinity for somatostatin receptor types 1, 3, and 5 compared to other analogues like octreotide .

- Hormonal Regulation: By activating these receptors, pasireotide inhibits the secretion of growth hormone, insulin, glucagon, and adrenocorticotropic hormone .

- Metabolic Stability: It shows high metabolic stability in human liver and kidney microsomes, indicating minimal degradation during metabolism .

Pasireotide's biological activity is primarily associated with its role as a somatostatin analogue. It effectively reduces levels of several hormones:

- Growth Hormone: Inhibits secretion from the pituitary gland.

- Adrenocorticotropic Hormone: Reduces secretion in patients with Cushing's disease.

- Insulin and Glucagon: Modulates levels of these hormones, which can lead to increased blood glucose levels in some patients due to reduced insulin secretion .

The compound also affects gastrointestinal motility and bile secretion, contributing to potential side effects such as gallbladder issues .

Pasireotide is synthesized through solid-phase peptide synthesis techniques. The process involves:

- Amino Acid Assembly: Sequential addition of protected amino acids on a solid support.

- Deprotection: Removal of protective groups after each coupling step.

- Cyclization: Formation of the cyclic structure through peptide bond formation between specific amino acids.

- Purification: High-performance liquid chromatography (HPLC) is typically employed to isolate the final product from impurities.

The final product is obtained as a diaspartate salt to enhance solubility and stability .

Pasireotide has several clinical applications:

- Cushing's Disease: Approved for use in patients who are not candidates for surgery or for those whose disease is not adequately controlled by other treatments.

- Acromegaly: Used when surgery or other treatments are ineffective.

- Neuroendocrine Tumors: Investigated for potential use in managing various neuroendocrine tumors due to its hormonal modulation properties .

Pasireotide interacts with multiple biological pathways due to its action on somatostatin receptors:

- Somatostatin Receptor Interaction: It activates multiple somatostatin receptors, leading to varied physiological responses including inhibition of hormone release and modulation of glucose metabolism .

- Drug Interactions: Caution is advised when used with other medications that affect glucose metabolism or those that may exacerbate gallbladder issues due to pasireotide's impact on bile production and gallbladder contractility .

Pasireotide shares structural and functional similarities with several other somatostatin analogues. Here are key comparisons:

| Compound | CAS Number | Molecular Formula | Binding Affinity | Unique Features |

|---|---|---|---|---|

| Pasireotide | 396091-73-9 | C58H66N10O9 | High affinity for receptor types 1, 3, 5 | Broad receptor profile; effective in Cushing's disease |

| Octreotide | 83150-76-9 | C49H66N10O10S2 | Moderate affinity for receptor types 2 and 5 | First-generation analogue; less effective than pasireotide |

| Lanreotide | 108736-35-2 | C54H69N11O10S2 | Similar to octreotide but less potent than pasireotide | Long-acting formulation; primarily used for acromegaly |

| Somatostatin | 51110-01-1 | Protein | Natural hormone | Endogenous; regulates multiple hormones but has a short half-life |

Pasireotide stands out due to its broader receptor activation profile and greater efficacy in treating conditions like Cushing's disease compared to earlier analogues like octreotide and lanreotide . Its unique pharmacological properties make it a valuable option in endocrine therapy.

Pasireotide demonstrates a unique multireceptor binding profile that distinguishes it from first-generation somatostatin receptor ligands. The compound exhibits high binding affinity for four of the five human somatostatin receptor subtypes, with particularly notable selectivity patterns that underlie its therapeutic efficacy [1] [2] [3].

The binding affinity profile reveals pasireotide's highest affinity for somatostatin receptor subtype 5, with an inhibitory concentration fifty percent value of 0.16 nanomolar, representing a 39-fold higher affinity compared to octreotide [2] [4] [5]. For somatostatin receptor subtype 2, pasireotide demonstrates an inhibitory concentration fifty percent of 1.0 nanomolar, though this represents a 2.6-fold lower affinity than octreotide [4] [5]. Somatostatin receptor subtype 3 binding occurs with an inhibitory concentration fifty percent of 1.5 nanomolar, showing 4.7-fold higher affinity than octreotide [4] [5]. Somatostatin receptor subtype 1 exhibits an inhibitory concentration fifty percent of 9.3 nanomolar, demonstrating 30-fold higher affinity compared to octreotide [4] [5]. Notably, pasireotide shows minimal binding to somatostatin receptor subtype 4, with inhibitory concentration fifty percent values exceeding 100 nanomolar [6] [4] [5].

The distinctive binding profile stems from pasireotide's cyclohexapeptide structure, which incorporates modified unnatural amino acids that enable high-affinity interactions with multiple receptor subtypes [4] [7]. Structural studies reveal that pasireotide occupies a conserved extended binding pocket across different somatostatin receptor subtypes, with the compound maintaining a rigid binding conformation through additional anchoring points not utilized by first-generation analogs [8]. The conserved tryptophan-lysine motif of pasireotide vertically inserts into the transmembrane domain core, while the benzyl tyrosine side chain extends toward the cleft between transmembrane segments 2 and 3, providing enhanced receptor stabilization [8].

Clinical correlation studies demonstrate that the multireceptor binding profile directly influences therapeutic outcomes. In corticotroph adenomas, which predominantly express somatostatin receptor subtype 5, pasireotide's superior affinity for this receptor explains its enhanced efficacy in treating Cushing's disease compared to octreotide and lanreotide [9] [10] [11]. Conversely, in somatotroph adenomas where somatostatin receptor subtype 2 expression predominates, the clinical response to pasireotide correlates more strongly with somatostatin receptor subtype 2 expression than with somatostatin receptor subtype 5 levels [1].

Intracellular Signaling Cascade Modulation

Pasireotide's therapeutic effects result from complex modulation of intracellular signaling pathways that extend beyond simple receptor binding affinity. The compound activates distinct molecular switches and cellular responses compared to first-generation somatostatin receptor ligands, leading to enhanced and prolonged antisecretory effects [12] [13] [14].

Upon binding to somatostatin receptors, pasireotide initiates inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic adenosine monophosphate levels [14] [15]. This cyclic adenosine monophosphate suppression represents a fundamental mechanism underlying the antisecretory effects of pasireotide, as reduced cyclic adenosine monophosphate levels lead to diminished protein kinase A activity and subsequent downstream signaling alterations [16] [14]. In corticotroph cells, pasireotide-induced cyclic adenosine monophosphate reduction directly correlates with decreased adrenocorticotropic hormone secretion and pro-opiomelanocortin expression [13] [17].

Protein kinase C delta emerges as a critical mediator of pasireotide's cellular effects, particularly in corticotroph tumor cells [13] [17]. Studies demonstrate that pasireotide reduces microRNA 26a expression, leading to increased protein kinase C delta levels [13]. Enhanced protein kinase C delta expression amplifies pasireotide's inhibitory effects on cell viability and adrenocorticotropic hormone secretion, while protein kinase C delta silencing completely abolishes pasireotide sensitivity [13] [17]. This protein kinase C delta-dependent mechanism provides a molecular explanation for the variable clinical responses observed with pasireotide therapy.

Pasireotide demonstrates unique receptor trafficking properties that contribute to its sustained therapeutic effects [12] [18]. Unlike octreotide, which induces extensive somatostatin receptor subtype 2 internalization and desensitization, pasireotide causes minimal receptor internalization while promoting faster receptor recycling to the plasma membrane [19] [12]. This differential trafficking pattern results from pasireotide's ability to stimulate phosphorylation of specific serine residues on somatostatin receptor subtype 2, facilitating accelerated receptor recycling and counteracting desensitization [19] [12].

The compound also modulates phosphotyrosine phosphatases, particularly SRC homology phosphatase type 1, which represents a classical mediator of somatostatin receptor antiproliferative activity [12] [14]. Pasireotide and octreotide both increase SRC homology phosphatase type 1 activity, leading to cell cycle arrest and reduced proliferation in tumor cells [12]. Additionally, pasireotide affects the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway by decreasing protein kinase B phosphorylation and enhancing 4E-binding protein 1 hypophosphorylation [12].

Long-term signaling effects reveal that pasireotide causes prolonged inhibition of forskolin-induced or corticotrophin-releasing hormone-induced cyclic adenosine monophosphate accumulation, in contrast to somatostatin-14 and somatostatin receptor subtype 2-selective agonists that induce post-withdrawal cyclic adenosine monophosphate rebound [20]. This sustained signaling capacity, enhanced by somatostatin receptor subtype 5 overexpression, provides mechanistic support for pasireotide's clinical efficacy in conditions requiring long-term hormone suppression [20].

Adrenocorticotropic Hormone Secretion Inhibition Dynamics

Pasireotide exerts potent inhibitory effects on adrenocorticotropic hormone secretion through multiple complementary mechanisms that target both acute secretory processes and long-term biosynthetic pathways. The compound's superior efficacy in suppressing adrenocorticotropic hormone compared to first-generation somatostatin receptor ligands stems from its preferential targeting of somatostatin receptor subtype 5, which is abundantly expressed in corticotroph adenomas and resistant to cortisol-mediated downregulation [9] [10] [11].

In vitro studies using AtT-20 mouse corticotroph cells demonstrate that pasireotide significantly reduces adrenocorticotropic hormone secretion by 16 percent within 48 hours of treatment [13]. Human corticotroph adenoma primary cultures show enhanced sensitivity, with adrenocorticotropic hormone reductions ranging from 16 to 27 percent depending on protein kinase C delta expression levels [13] [10]. The inhibitory effect occurs rapidly, with measurable reductions in adrenocorticotropic hormone secretion detectable within hours of pasireotide exposure [13].

Clinical studies provide compelling evidence for pasireotide's adrenocorticotropic hormone suppressive capacity. In the phase II proof-of-concept study involving 39 patients with Cushing's disease, pasireotide treatment for 15 days normalized urinary free cortisol levels in 17 percent of patients, with 76 percent showing significant reductions from baseline [11]. The phase III clinical trial demonstrated that 16 to 29 percent of patients achieved normalized urinary free cortisol levels after 6 months of treatment, representing successful adrenocorticotropic hormone suppression [11] [21].

The molecular mechanism underlying adrenocorticotropic hormone inhibition involves direct suppression of pro-opiomelanocortin gene expression and protein synthesis [13] [9]. Pasireotide reduces pro-opiomelanocortin mRNA levels and protein expression in corticotroph cells, leading to decreased availability of the adrenocorticotropic hormone precursor [13]. Additionally, the compound interferes with regulated secretory pathways, reducing the release of pre-formed adrenocorticotropic hormone from secretory vesicles [9].

Comparative studies reveal pasireotide's superior potency compared to octreotide in corticotroph systems. In rat models, pasireotide demonstrates stronger inhibitory effects on corticotrophin-releasing hormone-stimulated adrenocorticotropic hormone and corticosterone secretion than octreotide [6] [22]. This enhanced potency correlates with pasireotide's high affinity for somatostatin receptor subtype 5, which is preferentially expressed in corticotroph cells [9] [11].

Recent investigations identify genetic factors that influence pasireotide's adrenocorticotropic hormone suppressive effects. Corticotroph tumors harboring ubiquitin-specific peptidase 8 mutations demonstrate enhanced responsiveness to pasireotide treatment, with significantly better adrenocorticotropic hormone suppression compared to non-mutated tumors [10] [23] [24]. These findings suggest that molecular tumor characteristics can predict therapeutic responses and guide personalized treatment strategies.

Cortisol Regulation Pathways

Pasireotide's impact on cortisol regulation occurs through comprehensive modulation of the hypothalamic-pituitary-adrenal axis, targeting multiple levels of this critical endocrine system. The compound's primary therapeutic benefit in Cushing's disease results from its ability to restore physiological cortisol regulation by suppressing excessive adrenocorticotropic hormone secretion from pituitary corticotroph adenomas [25] [26] [21].

The fundamental mechanism involves pasireotide's direct action on pituitary corticotrophs, where binding to somatostatin receptor subtype 5 initiates a cascade of intracellular events leading to reduced adrenocorticotropic hormone synthesis and secretion [9] [21] [27]. This adrenocorticotropic hormone suppression directly translates to decreased stimulation of adrenal cortisol synthesis, as adrenocorticotropic hormone binding to melanocortin-2 receptors in the zona fasciculata normally drives cortisol production [9] [25]. By interrupting this stimulatory signal, pasireotide effectively reduces cortisol synthesis at its source.

Clinical evidence demonstrates pasireotide's capacity to normalize cortisol levels in patients with Cushing's disease. The phase III clinical trial showed that pasireotide treatment resulted in normalization of urinary free cortisol levels in 16 to 29 percent of patients after 6 months, with median urinary free cortisol reductions of approximately 50 percent achieved by the second month of treatment [11] [21]. These cortisol reductions translate into clinically meaningful improvements in blood pressure, weight, lipid profiles, and quality of life measures [11].

Pasireotide's effects on cortisol regulation extend beyond simple adrenocorticotropic hormone suppression to include restoration of normal hypothalamic-pituitary-adrenal axis feedback mechanisms [25] [27]. In normal physiology, cortisol exerts negative feedback on both hypothalamic corticotrophin-releasing hormone secretion and pituitary adrenocorticotropic hormone production [25] [26]. In Cushing's disease, this feedback loop becomes disrupted due to autonomous adrenocorticotropic hormone secretion from pituitary adenomas [25]. Pasireotide helps restore sensitivity to cortisol negative feedback by directly suppressing adenoma-derived adrenocorticotropic hormone secretion [21].

The compound also influences cortisol regulation through modulation of corticotrophin-releasing hormone receptor type 1 expression and function [27]. Studies demonstrate that somatostatin receptor subtype 5 activation by pasireotide leads to downregulation of corticotrophin-releasing hormone receptor type 1 through microRNA 449c-mediated mechanisms [27]. This downregulation reduces corticotroph responsiveness to hypothalamic corticotrophin-releasing hormone stimulation, providing an additional layer of adrenocorticotropic hormone and cortisol suppression [27].

Long-term cortisol regulation benefits include improved stress response dynamics and reduced risk of cortisol-related complications [25] [27]. By restoring more physiological cortisol levels, pasireotide treatment helps normalize the dysregulated stress response characteristic of Cushing's disease [27]. Patients experience reduced anxiety-like and depressive-like behaviors, improved metabolic function, and decreased cardiovascular risks associated with chronic hypercortisolism [11] [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

FDA Label

Signifor is indicated for the treatment of adult patients with Cushing's disease for whom surgery is not an option or for whom surgery has failed. Signifor is indicated for the treatment of adult patients with acromegaly for whom surgery is not an option or has not been curative and who are inadequately controlled on treatment with another somatostatin analogue.

Treatment of acromegaly and pituitary gigantism

Overproduction of pituitary ACTH, Pituitary dependant Cushing's disease, Pituitary dependant hyperadrenocorticism

Livertox Summary

Drug Classes

Pharmacology

Pasireotide is a synthetic long-acting cyclic peptide with somatostatin-like activity. Pasireotide activates a broad spectrum of somatostatin receptors, exhibiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. This agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin.

MeSH Pharmacological Classification

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins

H01 - Pituitary and hypothalamic hormones and analogues

H01C - Hypothalamic hormones

H01CB - Somatostatin and analogues

H01CB05 - Pasireotide

Mechanism of Action

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Pasireotide is eliminated mostly by hepatic clearance (biliary excretion)(about 48%) with some minor renal clearance (about 7.63%).

Pasireotide is widely distributed and has a volume of distribution of >100L.

The clearance in healthy patient is ~7.6 L/h and in Cushing’s disease patients is ~3.8 L/h.

Metabolism Metabolites

Wikipedia

ADBICA

FDA Medication Guides

Pasireotide Diaspartate

SOLUTION;SUBCUTANEOUS

RECORDATI RARE

01/15/2020

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

2: Pasireotide (Signifor): Treatment of Adult Patients with Cushing Disease [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2015 Aug. Available from http://www.ncbi.nlm.nih.gov/books/NBK349174/ PubMed PMID: 26962592.

3: Cuevas-Ramos D, Fleseriu M. Pasireotide: a novel treatment for patients with acromegaly. Drug Des Devel Ther. 2016 Jan 11;10:227-39. doi: 10.2147/DDDT.S77999. eCollection 2016 Jan 11. Review. PubMed PMID: 26811671; PubMed Central PMCID: PMC4714742.

4: Wildemberg LE, Gadelha MR. Pasireotide for the treatment of acromegaly. Expert Opin Pharmacother. 2016;17(4):579-88. doi: 10.1517/14656566.2016.1146688. Epub 2016 Feb 17. Review. PubMed PMID: 26808354.

5: McKeage K. Pasireotide in Acromegaly: A Review. Drugs. 2015 Jun;75(9):1039-48. doi: 10.1007/s40265-015-0413-y. Review. PubMed PMID: 26017304.

6: Ceccato F, Scaroni C, Boscaro M. Clinical use of pasireotide for Cushing's disease in adults. Ther Clin Risk Manag. 2015 Mar 17;11:425-34. doi: 10.2147/TCRM.S37314. eCollection 2015 Mar 17. Review. PubMed PMID: 25834454; PubMed Central PMCID: PMC4370333.

7: Ben-Shlomo A. Pharmacotherapy for acromegaly: future role for pasireotide? Endocrinol Metab Clin North Am. 2015 Mar;44(1):35-41. doi: 10.1016/j.ecl.2014.10.004. Epub 2014 Nov 4. Review. PubMed PMID: 25732640.

8: Samson SL. Long-term medical treatment of cushing's disease with pasireotide: a review of current evidence and clinical experience. Exp Clin Endocrinol Diabetes. 2014 Sep;122(8):445-50. doi: 10.1055/s-0034-1376988. Epub 2014 Jul 8. Review. PubMed PMID: 25003365.

9: Trementino L, Cardinaletti M, Concettoni C, Marcelli G, Boscaro M, Arnaldi G. Up-to 5-year efficacy of pasireotide in a patient with Cushing's disease and pre-existing diabetes: literature review and clinical practice considerations. Pituitary. 2015 Jun;18(3):359-65. doi: 10.1007/s11102-014-0582-9. Review. PubMed PMID: 24952218.

10: Cohan P. Pasireotide and mifepristone: new options in the medical management of Cushing's disease. Endocr Pract. 2014 Jan;20(1):84-93. doi: 10.4158/EP13127.RA. Review. PubMed PMID: 24126229.

11: McKeage K. Pasireotide: a review of its use in Cushing's disease. Drugs. 2013 May;73(6):563-74. doi: 10.1007/s40265-013-0052-0. Review. PubMed PMID: 23605695.

12: Colao A, De Block C, Gaztambide MS, Kumar S, Seufert J, Casanueva FF. Managing hyperglycemia in patients with Cushing's disease treated with pasireotide: medical expert recommendations. Pituitary. 2014 Apr;17(2):180-6. doi: 10.1007/s11102-013-0483-3. Review. PubMed PMID: 23564338; PubMed Central PMCID: PMC3942628.

13: Feelders RA, de Herder WW, Neggers SJ, van der Lely AJ, Hofland LJ. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors. Drugs Today (Barc). 2013 Feb;49(2):89-103. doi: 10.1358/dot.2013.49.2.1915142. Review. PubMed PMID: 23462624.

14: Reznik Y, Bertherat J, Borson-Chazot F, Brue T, Chanson P, Cortet-Rudelli C, Delemer B, Tabarin A, Bisot-Locard S, Vergès B. Management of hyperglycaemia in Cushing's disease: experts' proposals on the use of pasireotide. Diabetes Metab. 2013 Feb;39(1):34-41. doi: 10.1016/j.diabet.2012.10.005. Epub 2012 Dec 8. Review. PubMed PMID: 23228667.

15: Shimon I, Rot L, Inbar E. Pituitary-directed medical therapy with pasireotide for a corticotroph macroadenoma: pituitary volume reduction and literature review. Pituitary. 2012 Dec;15(4):608-13. doi: 10.1007/s11102-012-0427-3. Review. PubMed PMID: 22918543.

16: Pedroncelli AM. Medical treatment of Cushing's disease: somatostatin analogues and pasireotide. Neuroendocrinology. 2010;92 Suppl 1:120-4. doi: 10.1159/000314352. Epub 2010 Sep 10. Review. PubMed PMID: 20829632.

17: Arnaldi G, Boscaro M. Pasireotide for the treatment of Cushing's disease. Expert Opin Investig Drugs. 2010 Jul;19(7):889-98. doi: 10.1517/13543784.2010.495943. Review. PubMed PMID: 20533892.

18: Schmid HA. Pasireotide (SOM230): development, mechanism of action and potential applications. Mol Cell Endocrinol. 2008 May 14;286(1-2):69-74. Epub 2007 Sep 19. Review. PubMed PMID: 17977644.